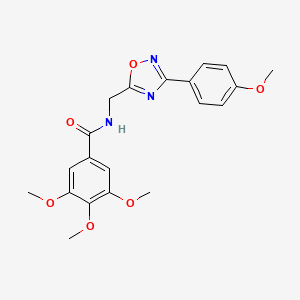
(E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one is a chemical compound that belongs to the imidazolidinone family. It is a synthetic molecule that has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The exact mechanism of action of (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various physiological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
(E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one in lab experiments include its unique properties and potential applications in medicinal chemistry. It is a synthetic molecule that can be easily synthesized and purified. However, the limitations of using (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one. These include:
1. Further studies to understand its mechanism of action and potential applications in medicinal chemistry.
2. Studies to evaluate its safety and toxicity in animal models and humans.
3. Development of new synthetic methods for the production of (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one.
4. Studies to evaluate its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases.
5. Development of new analogs and derivatives of (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one with improved properties and potential applications in medicinal chemistry.
Méthodes De Synthèse
(E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one can be synthesized using a multi-step reaction process. The first step involves the condensation of benzylamine and p-tolualdehyde to form N-benzylidene-p-toluidine. The second step involves the reaction of N-benzylidene-p-toluidine with 4-methylbenzaldehyde to form (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one. The final product can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
(E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. It has been studied as a potential anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-benzyl-2-(4-methylphenyl)-3-[(E)-(4-methylphenyl)methylideneamino]imidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O/c1-19-8-12-21(13-9-19)16-26-28-24(29)18-27(17-22-6-4-3-5-7-22)25(28)23-14-10-20(2)11-15-23/h3-16,25H,17-18H2,1-2H3/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCFGLZAUQOOAD-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C(N(CC2=O)CC3=CC=CC=C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2C(N(CC2=O)CC3=CC=CC=C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B7692676.png)






![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7692733.png)